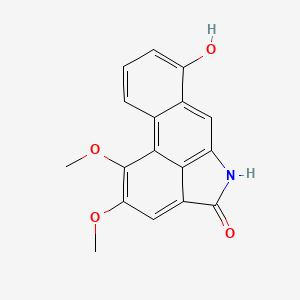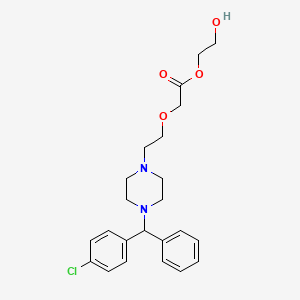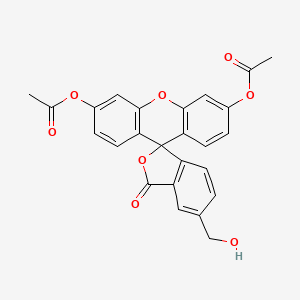
5-Hydroxymethylfluorescein diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Acetone or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.
Oxidation: It can be oxidized to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature
Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures
Major Products
Hydrolysis: 5-Hydroxymethylfluorescein
Oxidation: Oxidized fluorescein derivatives
Substitution: Various substituted fluorescein derivatives
科学的研究の応用
5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical reactions and assays.
Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.
Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.
類似化合物との比較
5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:
Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.
Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.
Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.
特性
分子式 |
C25H18O8 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC名 |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
InChIキー |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


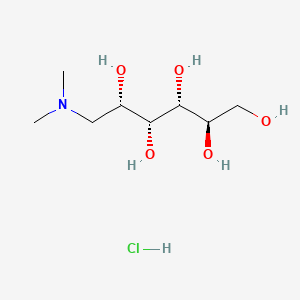
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
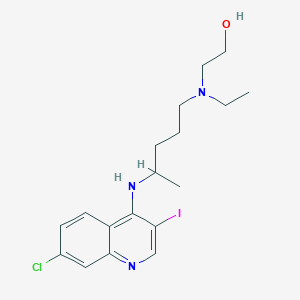

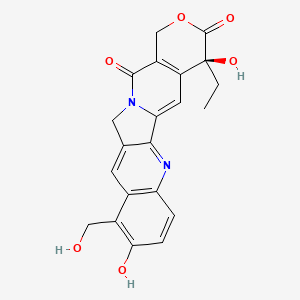
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
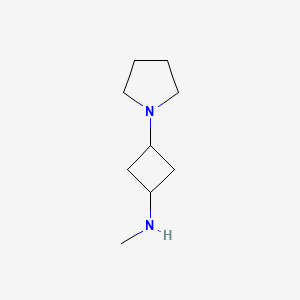
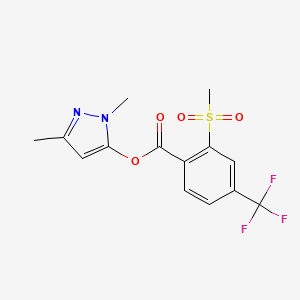

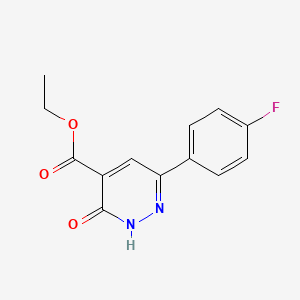
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
